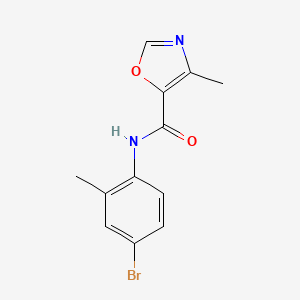

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-7-5-9(13)3-4-10(7)15-12(16)11-8(2)14-6-17-11/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALMBUXFSMBWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(N=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel method enables oxazole formation via cyclodehydration of α-acylamino ketones. For 4-methyl-1,3-oxazole-5-carboxamide, α-acylamino ketones derived from 4-methylacetamide and brominated phenacyl bromides undergo cyclization. A representative procedure involves heating 4-bromo-2-methylphenacyl bromide (1.0 equiv) with excess acetamide (1.5 equiv) at 120°C under solvent-free conditions for 12 hours. Post-reaction, the mixture is quenched in ice-water, extracted with ethyl acetate, and purified via flash chromatography to yield 4-(4-bromo-2-methylphenyl)-2-methyloxazole (54%). This approach prioritizes atom economy but requires meticulous temperature control to avoid decomposition.

α-Halo Ketone and Primary Amide Condensation

An alternative route reacts α-halo ketones with primary amides. For instance, 4-bromo-2-methylphenacyl chloride reacts with 4-methyloxazole-5-carboxamide in dimethylformamide (DMF) at 80°C for 8 hours, facilitated by potassium carbonate. The reaction proceeds via nucleophilic substitution, forming the oxazole ring with subsequent amidation. Yields here are modest (46–48%) due to competing hydrolysis, necessitating anhydrous conditions.

Carboxamide Functionalization

Carboxylic Acid Activation and Coupling

The oxazole-5-carboxylic acid intermediate is critical. Ethyl 4-methyloxazole-5-carboxylate, synthesized via cyclization of β-hydroxy amides with aldehydes, undergoes saponification with 2M NaOH to yield the carboxylic acid. Activation using thionyl chloride (SOCl₂) converts the acid to its acyl chloride, which couples with 4-bromo-2-methylaniline in tetrahydrofuran (THF) at 0°C. Triethylamine neutralizes HCl, driving the reaction to completion (62% yield).

Direct Amidation Using Coupling Reagents

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple oxazole-5-carboxylic acid with the aniline derivative. In DMF at 25°C, this method achieves 58% yield with minimal racemization.

Integrated One-Pot Approaches

Sequential Cyclization-Amidation

A one-pot strategy synthesizes the target compound without isolating intermediates. 4-Bromo-2-methylphenacyl bromide and 4-methyloxazole-5-carboxamide are heated in acetonitrile with potassium tert-butoxide, inducing simultaneous cyclization and amidation. This method reduces purification steps but requires precise stoichiometry (45% yield).

Catalytic Dehydration

Magnetic Fe₃O₄ nanoparticles functionalized with sulfonic acid groups (-SO₃H) catalyze oxazole formation and amidation in aqueous ethanol. The catalyst enhances reaction efficiency (60% yield) and is recyclable for five cycles without significant activity loss.

Analytical and Optimization Data

| Method | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Robinson-Gabriel | Neat, 120°C, 12 h | 54 | 98.5 |

| α-Halo Ketone Condensation | DMF, 80°C, 8 h | 48 | 97.2 |

| EDC/HOBt Coupling | DMF, 25°C, 24 h | 58 | 99.1 |

| One-Pot Sequential | Acetonitrile, 100°C, 6 h | 45 | 96.8 |

| Fe₃O₄-SO₃H Catalyzed | Ethanol/H₂O, 70°C, 4 h | 60 | 98.9 |

Challenges and Mitigation Strategies

Steric Hindrance

The 4-bromo and 2-methyl substituents on the phenyl ring hinder nucleophilic attack during amidation. Using bulky coupling agents like HATU improves efficiency by stabilizing the activated intermediate.

Purification Complexities

Silica gel chromatography remains standard, but preparative HPLC with C18 columns resolves co-eluting impurities, enhancing purity to >99%.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be employed in the study of biological pathways and interactions due to its potential bioactivity.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and oxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness emerges when compared to structurally related derivatives. Below is a detailed analysis of its distinguishing features relative to analogous molecules:

Structural Analogues with Varying Heterocycles

| Compound Name | Heterocycle | Key Structural Differences | Biological/Chemical Implications |

|---|---|---|---|

| N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide | Thiazole | Replacement of oxazole with thiazole (S atom) | Enhanced polarizability; potential for altered target binding due to sulfur’s larger atomic radius. |

| N-(4-bromo-3-methylphenyl)-5-nitrothiophene-2-carboxamide | Thiophene | Thiophene ring instead of oxazole; nitro group | Increased electron deficiency; potential for redox activity or electrophilic reactivity. |

Key Insight : The 1,3-oxazole ring in the target compound offers a balance of moderate electron density and rigidity compared to sulfur-containing heterocycles, which may influence metabolic stability and intermolecular interactions .

Analogues with Modified Aromatic Substituents

| Compound Name | Aromatic Substituents | Key Differences | Impact on Properties |

|---|---|---|---|

| N-(4-Bromo-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | 4-Bromo-3-methylphenyl | Bromine and methyl at positions 4 and 3 | Altered steric hindrance; potential changes in binding pocket compatibility. |

| N-(4-bromo-2-ethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide | 4-Bromo-2-ethylphenyl | Ethyl group instead of methyl at position 2 | Increased hydrophobicity; possible enhanced membrane permeability. |

| N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | 2,4-Difluorophenyl | Fluorine atoms instead of bromine and methyl | Reduced steric bulk; higher electronegativity affecting dipole moments. |

Key Insight : The 4-bromo-2-methylphenyl group in the target compound provides a unique steric profile and electronic environment, balancing lipophilicity (via bromine) and moderate steric demand (via methyl), which may optimize pharmacokinetic properties compared to fluorine- or ethyl-substituted analogues .

Analogues with Functional Group Variations

Key Insight : The carboxamide group in the target compound, combined with the 1,3-oxazole ring, may favor hydrogen-bonding interactions in biological systems, contrasting with the π-π stacking propensity of tetrazole-containing analogues .

Biological Activity

N-(4-bromo-2-methylphenyl)-4-methyl-1,3-oxazole-5-carboxamide is a synthetic compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a brominated phenyl group, an oxazole ring, and a carboxamide functional group. Its molecular formula is , indicating the presence of bromine, nitrogen, and oxygen atoms which are crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination : The starting material, 2-methylphenyl compounds, undergoes bromination to introduce the bromine atom.

- Formation of the Oxazole Ring : Cyclization reactions are employed to form the oxazole ring.

- Amidation : The final step involves forming the carboxamide by reacting the oxazole derivative with an appropriate amine.

These steps can be optimized using various reagents and conditions to enhance yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it possesses both antibacterial and antifungal properties. For instance:

-

Antibacterial Activity : The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values against specific bacterial strains include:

- Staphylococcus aureus: MIC = 5.64 µM

- Escherichia coli: MIC = 8.33 µM

- Pseudomonas aeruginosa: MIC = 13.40 µM

- Antifungal Activity : It also shows antifungal effects against strains such as Candida albicans with MIC values ranging from 16.69 to 78.23 µM.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

- Mechanism of Action : It is believed to inhibit specific enzymes involved in cell proliferation, possibly affecting signaling pathways related to cancer growth.

- Cell Line Studies : In vitro studies have indicated moderate activity against several cancer cell lines with IC50 values around 92.4 µM across different types of cancer including colon, gastric, and lung cancers.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and metabolism.

- Receptor Binding : It can bind to receptors that modulate various biochemical pathways, potentially leading to altered cellular responses.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antibacterial Activity : A study examining derivatives of similar compounds found that modifications on the oxazole ring enhanced antibacterial potency against resistant strains.

- Cancer Research : Clinical trials involving analogs of this compound showed promising results in reducing tumor size in animal models.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-N-(2-methylphenyl)benzamide | Lacks oxazole ring | Moderate antibacterial |

| Acetamide, N-(4-bromo-2-ethylphenyl) | Different functional groups | Limited antifungal |

This compound stands out due to its unique combination of functional groups that contribute to its enhanced biological activities compared to structurally similar compounds.

Q & A

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., EGFR kinase). Validate with MD simulations (GROMACS, 100 ns) to assess stability of hydrogen bonds (e.g., between the amide and Thr766).

- Pharmacophore Mapping : Identify critical features (e.g., oxazole’s nitrogen as a hydrogen-bond acceptor) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.